molecular formula C8H6N2O2 B1291433 1H-Pyrrolo[2,3-b]pyridin-4-carbonsäure CAS No. 479553-01-0

1H-Pyrrolo[2,3-b]pyridin-4-carbonsäure

Katalognummer: B1291433
CAS-Nummer: 479553-01-0
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: HPPPHDPVSYYWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie: FGFR-Hemmung

1H-Pyrrolo[2,3-b]pyridin: Derivate wurden als potente Inhibitoren des Fibroblastenwachstumsfaktorrezeptors (FGFR) identifiziert. FGFR spielt eine entscheidende Rolle bei der Zellproliferation, -migration und -angiogenese. Eine abnormale Aktivierung des FGFR-Signalwegs ist mit verschiedenen Krebsarten verbunden. Die Derivate dieser Verbindung haben vielversprechende Ergebnisse bei der Hemmung von FGFR1, 2 und 3 gezeigt, was sie zu potenziellen Kandidaten für die Krebstherapie macht .

Brustkrebsbehandlung

Insbesondere in der Brustkrebsforschung haben bestimmte 1H-Pyrrolo[2,3-b]pyridin-Derivate die Fähigkeit gezeigt, die Proliferation von 4T1-Brustkrebszellen zu hemmen und Apoptose zu induzieren . Diese Verbindungen haben auch die Migration und Invasion dieser Zellen signifikant reduziert, was ihr Potenzial als Leitverbindungen in der Brustkrebsbehandlung unterstreicht .

Diabetes-Management

Im Kontext des Diabetesmanagements wurden 1H-Pyrrolo[2,3-b]pyridin-Derivate auf ihre Wirksamkeit bei der Senkung des Blutzuckerspiegels untersucht . Diese Anwendung ist besonders relevant für Erkrankungen wie Hyperglykämie, diabetische Dyslipidämie und Insulinresistenz, bei denen die Kontrolle des Blutzuckerspiegels entscheidend ist .

Hepatozelluläres Karzinom

Die Derivate von 1H-Pyrrolo[2,3-b]pyridin wurden auch als FGFR4-Inhibitoren mit potenter antiproliferativer Aktivität gegen Hep3B-Zellen, einer Hepatozellulärkarzinom-Zelllinie, untersucht . Dies deutet auf eine mögliche Anwendung in der Behandlung von Leberkrebs hin.

Enzymhemmung

Neben seinen Anwendungen in der Krebs- und Diabetesforschung wurde 1H-Pyrrolo[2,3-b]pyridin als Gerüst in der Forschung von Enzyminhibitoren verwendet. Beispielsweise war es an der Untersuchung der humanen neutrophilen Elastase (HNE) beteiligt, einem Enzym, das in verschiedene Entzündungskrankheiten verwickelt ist .

JAK-Hemmung

Eine weitere Anwendung beinhaltet die Hemmung von Janus-Kinasen (JAK), Enzyme, die eine Rolle bei der Signalübertragung verschiedener Zytokine spielen. Derivate von 1H-Pyrrolo[2,3-b]pyridin wurden auf ihre JAK-inhibitorische Aktivität untersucht, die bei der Behandlung von Autoimmunerkrankungen von Vorteil sein könnte .

Biochemische Analyse

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The interaction between 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid and these receptors involves the formation of hydrogen bonds with specific amino acid residues in the receptor’s binding site . This binding inhibits the receptor’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid has significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling by 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid disrupts cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell growth and increased cell death . Additionally, this compound has been observed to inhibit cell migration and invasion, further highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its binding to the FGFRs. The compound forms hydrogen bonds with the backbone carbonyl of specific amino acids in the receptor’s hinge region . This binding inhibits the receptor’s kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the activation of signaling pathways that promote cell proliferation, survival, and migration is inhibited . This mechanism underscores the potential of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can sustain its anti-cancer effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound’s metabolism involves its conversion into various metabolites through enzymatic reactions . These metabolites may retain some inhibitory activity, contributing to the overall therapeutic effects of the compound . Additionally, the interaction of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid with cofactors and other enzymes can influence metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its inhibitory effects on FGFRs . The compound’s distribution within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid is crucial for its ability to modulate cellular processes and exert its therapeutic effects .

Eigenschaften

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPPHDPVSYYWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625964
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479553-01-0
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 1-acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (1.80 g, 11.10 mmol), 2 M aqueous sodium hydroxide solution (25 mL) and ethanol (25 mL) was stirred at 90° C. for 16 hr. The reaction mixture was neutralized with hydrochloric acid and diluted with water. The precipitate was collected by filtration, and washed with water and diethyl ether to give the title compound (1.51 g, yield 84%) as pale-yellow crystals.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods II

Procedure details

A solution of 1H-pyrrolo[2,3-b]pyridine-4 carboxylic acid, methyl ester [1.8 g, Reference Example 19(c)] in methanol (60 mL) was treated with sodium hydroxide solution (25 mL, 2N) and the mixture was stirred at room temperature for 2 hours then evaporated. The residue was treated with water (50 mL) and the pH of the mixture was adjusted to 34 by addition of hydrochloric acid. The resulting yellow solid was filtered, then washed well with water and then dried to give the title compound (1.1 g) as a yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 10 ml round-bottomed flask, dissolve 200 mg of [4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, obtained in Example 206, in 2.5 ml of dimethylformamide, then add successively 100 μl of N,N-dimethylethylenediamine, 79 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 28 mg of 1-hydroxybenzotriazole (HOBT), and then stir for 20 hours at room temperature. Bring the dimethylformamide to dryness, add water, and drain the precipitate that formed and then wash with water and then with a 10% saturated solution of sodium hydrogen carbonate and, finally, with water. The crude solid obtained is dried and then purified by flash chromatography on silica gel (40-63 μm), eluting with a mixture of dichloromethane and ammonia as a 7N solution in methanol (95/5 then 9/1 by volume). After formation of a paste with diisopropyl ether, in this way we obtain 103 mg of 4-[5-(2-dimethylaminoethyl)aminocarbonyl-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, in the form of an off-white powder with the following characteristics:
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
79 mg
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
[4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9(R,S)-yl]amide
Quantity
200 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 3
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 5
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.